molecular formula C8H5ClFN B023073 2-Chloro-6-fluoro-3-methylbenzonitrile CAS No. 886500-98-7

2-Chloro-6-fluoro-3-methylbenzonitrile

Cat. No. B023073
M. Wt: 169.58 g/mol
InChI Key: UHLLSLUQSGFENQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2-Chloro-6-fluoro-3-methylbenzonitrile, often involves halodeboronation reactions or direct halogenation of precursor compounds. For example, Szumigala et al. (2004) describe a scalable synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation, demonstrating the generality of halodeboronation for synthesizing aryl halides with good to excellent yields (Szumigala et al., 2004). Similarly, Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile, highlighting the utility of multi-step reactions involving nitrification, diazotization, fluorination, and reductive and oxidation reactions for producing halogenated benzonitriles (Min, 2006).

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, including 2-Chloro-6-fluoro-3-methylbenzonitrile, can be elucidated using computational methods such as Density Functional Theory (DFT). Ajaypraveenkumar et al. (2017) conducted a comprehensive DFT study on 5-fluoro-2-methylbenzonitrile, analyzing geometrical parameters, vibrational spectra, and NLO properties, which can provide insights into the structural characteristics of similar compounds (Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The nitrile group in 2-Chloro-6-fluoro-3-methylbenzonitrile makes it a versatile precursor for various organic transformations. Naveen et al. (2006) discuss the synthesis of an acrylonitrile derivative containing a fluorine atom, highlighting the potential of such compounds to undergo bioactive heterocycle construction (Naveen et al., 2006).

Physical Properties Analysis

The physical properties of 2-Chloro-6-fluoro-3-methylbenzonitrile, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystal structure analysis of related chloro-fluorophenyl acrylonitriles provides valuable information on the solid-state properties of these materials (Naveen et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-Chloro-6-fluoro-3-methylbenzonitrile can be analyzed through its reactions. For instance, the halogen exchange fluorination technique used to synthesize difluorobenzonitriles from chlorobenzonitrile precursors showcases the chemical reactivity of these compounds under specific conditions (Suzuki & Kimura, 1991).

Scientific Research Applications

If you have access to scientific databases or libraries, you might be able to find more detailed information by searching for this compound in the context of specific research studies. Alternatively, you could reach out to suppliers or manufacturers of this compound for more information on its uses in research .

  • Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes.
  • Materials Science : It might be used in the development of new materials or in studies of material properties.
  • Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals.
  • Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
  • Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
  • Analytical Research : It could be used in the development or validation of analytical methods .
  • Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes .
  • Materials Science : It might be used in the development of new materials or in studies of material properties .
  • Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals .
  • Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
  • Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
  • Analytical Research : It could be used in the development or validation of analytical methods .

properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLLSLUQSGFENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590633
Record name 2-Chloro-6-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylbenzonitrile

CAS RN

886500-98-7, 4209-54-5
Record name 2-Chloro-6-fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.1 parts) is added to a solution of 2-fluoro-5-methyl-6-chlorobenzaldehyde in pyridine, and the mixture is stirred for 15 minutes at room temperature. Acetic anhydride (1.3 parts) is then added and the mixture stirred at ambient temperature overnight to effect complete dehydration of the oxime to the nitrile. Most of the pyridine is removed by concentration under vacuum, then the residue is partitioned between ether and water. The organic phase is washed with brine, dried (MgSO4), filtered through silica gel, concentrated, then triturated in hexane to afford 2-fluoro-5-methyl-6-chlorobenzonitrile as light yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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